molecular formula C19H29N3S B5210702 N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide

N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide

Cat. No. B5210702
M. Wt: 331.5 g/mol
InChI Key: RMMVYZQUJPTSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide, commonly known as CTOP, is a synthetic compound that is used in scientific research to study opioid receptors. It is a selective antagonist of the mu-opioid receptor and has been found to be useful in understanding the mechanisms of opioid addiction and pain management.

Mechanism of Action

CTOP works by binding selectively to the mu-opioid receptor and blocking the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in a decrease in the activity of the mu-opioid receptor and a reduction in the effects of opioids such as pain relief and euphoria.
Biochemical and Physiological Effects:
CTOP has been found to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the mu-opioid receptor, which can lead to a reduction in the effects of opioids. CTOP has also been found to decrease the release of dopamine in the brain, which is thought to be involved in the reward system and addiction.

Advantages and Limitations for Lab Experiments

The main advantage of using CTOP in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioids on specific receptors without affecting other receptors in the brain. However, CTOP has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Future Directions

There are a number of future directions for research involving CTOP. One area of interest is the role of the mu-opioid receptor in pain management and the development of new pain medications. Another area of interest is the use of CTOP in the study of opioid addiction and the development of new addiction treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of CTOP and its potential applications in other areas of scientific research.

Synthesis Methods

CTOP is synthesized through a multi-step process that involves the reaction of various chemicals. The exact synthesis method is beyond the scope of this paper, but it involves the use of reagents such as cyclohexylamine, 2,4-dimethylbenzaldehyde, and piperazine.

Scientific Research Applications

CTOP is primarily used in scientific research to study the mu-opioid receptor and its role in opioid addiction and pain management. It has been found to be a useful tool in understanding the mechanisms of opioid tolerance, dependence, and withdrawal. CTOP has also been used to study the effects of opioid receptor antagonists on the reward system in the brain.

properties

IUPAC Name

N-cyclohexyl-4-(2,4-dimethylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3S/c1-15-8-9-18(16(2)14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMVYZQUJPTSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=S)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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